molecular formula C15H21NO3 B12880086 1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-YL)ethanone CAS No. 67257-68-5

1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-YL)ethanone

Cat. No.: B12880086
CAS No.: 67257-68-5
M. Wt: 263.33 g/mol
InChI Key: RVRFITVRAQOIKN-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-yl)ethanone is a ketone derivative featuring a 3,4-dimethoxyphenyl group and a 1-methylpyrrolidin-2-yl substituent. Its synthesis often involves demethylation of precursors like 1-(3,4-dimethoxyphenyl)-2-(propylamino)ethanone hydrochloride (m.p. 193–194°C) under acidic conditions . Alternatively, the Hoesch reaction between 2,4-dimethoxyphenylacetonitrile and phloroglucinol monomethyl ether can yield structurally related ethanones, such as 1-(2,4-dihydroxy-6-methoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone (m.p. 169–171°C) .

Properties

CAS No.

67257-68-5

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(1-methylpyrrolidin-2-yl)ethanone

InChI

InChI=1S/C15H21NO3/c1-16-8-4-5-12(16)10-13(17)11-6-7-14(18-2)15(9-11)19-3/h6-7,9,12H,4-5,8,10H2,1-3H3

InChI Key

RVRFITVRAQOIKN-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-YL)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 1-methylpyrrolidine.

    Condensation Reaction: The aldehyde group of 3,4-dimethoxybenzaldehyde reacts with the amine group of 1-methylpyrrolidine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the final product, 1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-YL)ethanone. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-YL)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction can lead to the formation of alcohols or amines.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-YL)ethanone would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: The compound may interact with specific receptors in the body, leading to a biological response.

    Enzyme Inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound might influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Halogenated Derivatives: Brominated analogs like 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5) exhibit higher electrophilicity due to the electron-withdrawing bromine atom, enhancing reactivity in nucleophilic substitutions compared to the non-halogenated target compound .
  • Sulfur-Containing Analogs: Compounds such as 1-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone () introduce thioether linkages, which may improve metabolic stability but reduce solubility compared to the methylpyrrolidinyl group in the target compound .
  • Aromatic vs.

Reactivity in Alkaline Conditions

In lignin model studies, 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone (compound 3 in ) demonstrated rapid β-O-4 bond cleavage under mild alkaline conditions (0.5 mol/L KOtBu at 30°C), contrasting with slower cleavage in ethanol analogs. This highlights the ketone group’s role in accelerating reactions via stabilization of intermediates .

Pharmacologically Relevant Derivatives

  • Amino-Substituted Pyrroles: Derivatives like 1-(4-amino-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrol-3-yl)-ethanone () incorporate amino groups, which may confer receptor-binding advantages but introduce susceptibility to oxidation .

Data Tables: Key Properties of Selected Compounds

Compound Name Substituents Molecular Weight Melting Point (°C) Key Reactivity Notes References
1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-yl)ethanone 3,4-Dimethoxyphenyl, 1-methylpyrrolidinyl ~307.4 (estimated) Not reported High stability in alkaline conditions
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone 3,4-Dimethoxyphenyl, Br 275.12 Not reported Electrophilic, prone to nucleophilic substitution
1-(3,4-Dimethoxyphenyl)-2-phenyl-ethanone 3,4-Dimethoxyphenyl, Phenyl 286.33 Not reported Enhanced lipophilicity
2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone β-O-4 bond, methoxy groups 332.35 Not reported Rapid β-O-4 cleavage in KOtBu/tBuOH

Biological Activity

1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-yl)ethanone, also known by its CAS number 67257-68-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.

The molecular formula of 1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-yl)ethanone is C15H21NO3C_{15}H_{21}NO_{3}, with a molecular weight of approximately 263.33 g/mol. The compound features a dimethoxyphenyl group and a pyrrolidine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC15H21NO3C_{15}H_{21}NO_{3}
Molecular Weight263.33 g/mol
LogP2.3087
PSA38.77 Ų

Pharmacological Effects

Research indicates that 1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-yl)ethanone exhibits a variety of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Analgesic and Anti-inflammatory Effects : The presence of the pyrrolidine ring is often associated with analgesic properties. Compounds in this class have been evaluated for their ability to alleviate pain and reduce inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Research has demonstrated that:

  • Substituents on the Phenyl Ring : Modifications on the 3 and 4 positions of the phenyl ring can enhance or diminish activity.
  • Pyrrolidine Modifications : Alterations to the pyrrolidine structure can significantly impact the pharmacokinetics and pharmacodynamics of the compound.

Study 1: Antimicrobial Efficacy

A study published in Tetrahedron explored various derivatives of compounds similar to 1-(3,4-Dimethoxyphenyl)-2-(1-methylpyrrolidin-2-yl)ethanone and their antimicrobial activities against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to compounds with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .

Study 2: Analgesic Properties

In another investigation published in Pharmacology Reports, researchers evaluated the analgesic effects of similar pyrrolidine derivatives in animal models. The study found that specific substitutions on the pyrrolidine ring resulted in enhanced analgesic effects compared to traditional analgesics like ibuprofen .

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